N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16385108
InChI: InChI=1S/C16H20N2O3S2/c1-10(2)12-6-4-5-7-13(12)18-14-8-23(20,21)9-15(14)22-16(18)17-11(3)19/h4-7,10,14-15H,8-9H2,1-3H3
SMILES:
Molecular Formula: C16H20N2O3S2
Molecular Weight: 352.5 g/mol

N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC16385108

Molecular Formula: C16H20N2O3S2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C16H20N2O3S2
Molecular Weight 352.5 g/mol
IUPAC Name N-[5,5-dioxo-3-(2-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide
Standard InChI InChI=1S/C16H20N2O3S2/c1-10(2)12-6-4-5-7-13(12)18-14-8-23(20,21)9-15(14)22-16(18)17-11(3)19/h4-7,10,14-15H,8-9H2,1-3H3
Standard InChI Key GCPMYUYAAISWPX-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)C

Introduction

Synthesis and Chemical Reactions

The synthesis of compounds similar to N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the phenyl group. Catalysts and controlled reaction conditions are often necessary to optimize yields and minimize byproducts.

Synthetic StepDescription
Formation of Thiazole RingInvolves condensation reactions or cyclization processes
Introduction of Phenyl GroupMay involve cross-coupling reactions or direct arylation
Final Acetamide FormationTypically involves amidation reactions

Potential Biological Activities

While specific biological activities of N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]acetamide are not detailed in the available literature, compounds with similar structures have shown potential in various therapeutic areas. For example, thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.

Potential Biological ActivityDescription
Antimicrobial ActivityThiazoles have been shown to inhibit bacterial growth
Anti-inflammatory ActivitySome thiazole derivatives exhibit anti-inflammatory effects
Anticancer ActivityCertain compounds with thiazole moieties have demonstrated anticancer properties

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